5H-Pyrido[4,3-b]indole, 6,7,8,9-tetrahydro-3-methyl-1-(1-pyrrolidinyl)-
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Overview
Description
3-Methyl-1-(pyrrolidin-1-yl)-6,7,8,9-tetrahydro-5H-pyrido[4,3-b]indole is a complex heterocyclic compound that belongs to the class of indole derivatives. Indole derivatives are known for their wide range of biological activities and are often used in medicinal chemistry for the development of new therapeutic agents . This compound features a pyrrolidine ring fused to a tetrahydro-pyridoindole structure, making it a unique scaffold for various chemical and biological applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone under acidic conditions to form the indole core . The pyrrolidine ring can then be introduced through a Mannich reaction, where a secondary amine (pyrrolidine) reacts with formaldehyde and the indole derivative .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure efficient mixing and heat transfer. Catalysts and optimized reaction conditions are employed to maximize yield and purity .
Chemical Reactions Analysis
Types of Reactions
3-Methyl-1-(pyrrolidin-1-yl)-6,7,8,9-tetrahydro-5H-pyrido[4,3-b]indole undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Halogenation using N-bromosuccinimide (NBS) or nitration using nitric acid.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of fully saturated derivatives.
Substitution: Formation of halogenated or nitrated indole derivatives.
Scientific Research Applications
3-Methyl-1-(pyrrolidin-1-yl)-6,7,8,9-tetrahydro-5H-pyrido[4,3-b]indole has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential antiviral, anticancer, and antimicrobial activities.
Medicine: Investigated for its potential use in developing new therapeutic agents for various diseases.
Industry: Utilized in the development of new materials and as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of 3-Methyl-1-(pyrrolidin-1-yl)-6,7,8,9-tetrahydro-5H-pyrido[4,3-b]indole involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
- 1-Methyl-3-(pyrrolidin-1-yl)indole
- 3-(Pyrrolidin-1-yl)-1H-indole
- 6,7,8,9-Tetrahydro-5H-pyrido[4,3-b]indole
Uniqueness
3-Methyl-1-(pyrrolidin-1-yl)-6,7,8,9-tetrahydro-5H-pyrido[4,3-b]indole is unique due to its fused pyrrolidine and tetrahydro-pyridoindole structure, which provides a distinct three-dimensional conformation and potential for diverse biological activities .
Properties
CAS No. |
61191-08-0 |
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Molecular Formula |
C16H21N3 |
Molecular Weight |
255.36 g/mol |
IUPAC Name |
3-methyl-1-pyrrolidin-1-yl-6,7,8,9-tetrahydro-5H-pyrido[4,3-b]indole |
InChI |
InChI=1S/C16H21N3/c1-11-10-14-15(12-6-2-3-7-13(12)18-14)16(17-11)19-8-4-5-9-19/h10,18H,2-9H2,1H3 |
InChI Key |
GQYWZUXIYQOZOT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C3=C(N2)CCCC3)C(=N1)N4CCCC4 |
Origin of Product |
United States |
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